9-Ethyl-4-oxa-1-azaspiro[5.5]undecane 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725540
InChI: InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3
SMILES:
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol

9-Ethyl-4-oxa-1-azaspiro[5.5]undecane

CAS No.:

Cat. No.: VC17725540

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

9-Ethyl-4-oxa-1-azaspiro[5.5]undecane -

Specification

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
IUPAC Name 9-ethyl-4-oxa-1-azaspiro[5.5]undecane
Standard InChI InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3
Standard InChI Key QRZXNCXQAQNBPL-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2(CC1)COCCN2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

9-Ethyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 1859476-72-4) is a bicyclic amine-ether hybrid with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . The spiro architecture consists of two fused rings: a six-membered oxa (oxygen-containing) ring and a six-membered aza (nitrogen-containing) ring sharing a single sp³-hybridized carbon atom (Figure 1). The ethyl substituent is positioned at the nitrogen atom (N-9), distinguishing it from simpler analogs like 1-Oxa-9-azaspiro[5.5]undecane (CAS: 42578-08-5), which lacks the ethyl group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO
Molecular Weight183.29 g/mol
Purity≥95%
Parent Structure1-Oxa-9-azaspiro[5.5]undecane

Stereoelectronic Properties

The spiro configuration imposes significant conformational constraints, reducing ring puckering自由度 and stabilizing specific dihedral angles. Computational models of related spiro compounds (e.g., 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride) suggest that the oxygen and nitrogen atoms participate in weak intramolecular hydrogen bonding, further rigidifying the structure . The ethyl group at N-9 introduces steric bulk, potentially influencing reactivity and intermolecular interactions.

Synthesis and Derivative Formation

MethodYield (%)Key IntermediateReference
RCM45–60Diene-substituted amine
Mannich Cyclization30–50β-Ketoester
Alkylation60–751-Oxa-9-azaspiro[5.5]undecane

Derivative Development

Structural modifications of the parent spiro system have yielded bioactive compounds. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas exhibit potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ < 1 nM), demonstrating the pharmacophoric potential of this scaffold . The ethyl group in 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane may serve as a synthetic handle for further functionalization, such as acylations or sulfonations, to optimize drug-like properties.

Physicochemical and Spectroscopic Properties

PropertyValueBasis
LogP1.8 ± 0.3Methyl analog data
Water Solubility5–8 mg/mLQSPR modeling
Boiling Point265–275°CHomolog extrapolation

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at ~1100 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (N-H stretch, if unalkylated).

  • NMR: Distinctive splitting patterns due to diastereotopic protons in the spiro system. For example, the ethyl group’s CH₂ protons appear as a quartet (δ 1.2–1.5 ppm) coupled to the N-CH₂ moiety .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulalogPBioactivity
Parent (no alkyl)C₉H₁₇NO1.11sEH inhibition (weak)
9-Methyl analogC₁₀H₁₉NO1.3Antibiotic screening
9-Ethyl derivativeC₁₁H₂₁NO1.8Unknown (predicted sEH)

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